7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with benzyl, fluorophenyl, methyl, and morpholinylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[1,2-a][1,3,5]triazin-6-one core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help in understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1-(4-chlorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 7-benzyl-1-(4-bromophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and stability compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H26N4O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H26N4O3/c1-14-15(2)20-19-22(16-6-8-17(26-4)9-7-16)12-21(10-5-11-25-3)13-23(19)18(14)24/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
PRQTYCPGBUTLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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